![molecular formula C21H24N4O6S B2878149 4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-16-5](/img/structure/B2878149.png)
4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide core suggests that the molecule may have a planar region. The diethylsulfamoyl, dimethoxyphenyl, and oxadiazolyl groups would add complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxadiazole ring is a heterocycle that can participate in various reactions. The sulfamoyl group could potentially undergo hydrolysis, and the methoxy groups on the phenyl ring could be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and amide groups could impact the compound’s solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
Research on derivatives of 1,3,4-oxadiazole, a core structure related to the compound , has shown significant findings in crystal structure analysis and biological activity. A study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed their three-dimensional molecular structure confirmed by single crystal X-ray diffraction. These compounds exhibited notable antibacterial and antioxidant activities, particularly against Staphylococcus aureus, with compounds showing good antibacterial activity and potent antioxidant activity. This suggests potential applications in developing antimicrobial and antioxidant agents (Karanth et al., 2019).
Synthesis and Biological Activity
Another study focused on synthesizing 4(diethylsulfamoyl) benzoic acid and its derivatives, leading to compounds with significant biological activities. These synthesized compounds, through a series of reactions involving condensation with hydrazine hydrate and cyclization, furnished 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones. The compounds were screened for their biological activities, highlighting the potential use of such derivatives in pharmaceutical research (Havaldar & Khatri, 2006).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been explored for their anticancer properties. A series of these compounds were tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. Several derivatives showed higher anticancer activities than the reference drug, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole N-Mannich bases have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Compounds showed broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, their anti-proliferative activity was tested against various cancer cell lines, with some compounds showing promising results. This underscores the versatility of 1,3,4-oxadiazole derivatives in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it would interact with biological targets in the body to exert its effects . If it’s intended for use in materials science, its mechanism of action could involve its physical or chemical properties.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)16-10-7-14(8-11-16)19(26)22-21-24-23-20(31-21)17-12-9-15(29-3)13-18(17)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSMVKJXRVNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

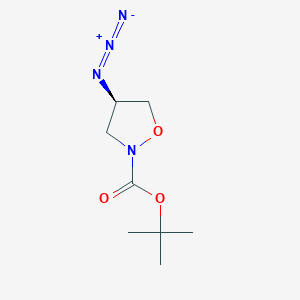
![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)
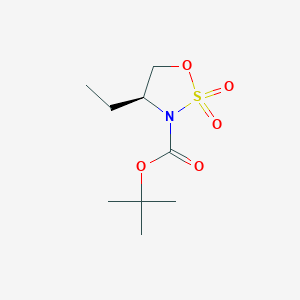
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)
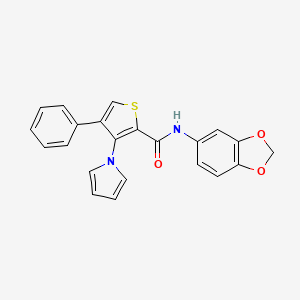
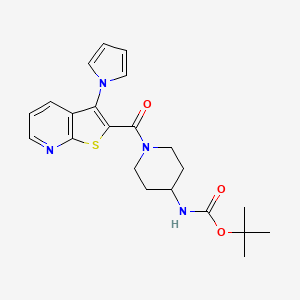
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)


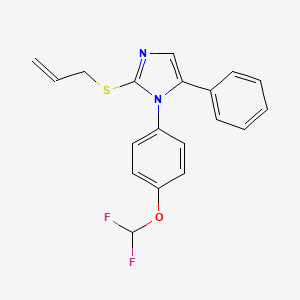
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)
![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)